(E)-hexadec-2-en-1-ol

Vue d'ensemble

Description

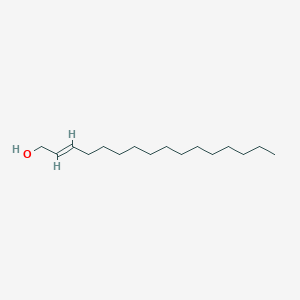

(E)-Hexadec-2-en-1-ol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by a long carbon chain with a double bond at the second position and a hydroxyl group at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (E)-Hexadec-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of (E)-hexadec-2-enal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of (E)-hexadec-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.

Analyse Des Réactions Chimiques

Types of Reactions: (E)-Hexadec-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (E)-hexadec-2-enal using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be further reduced to hexadecan-1-ol using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for conversion to alkyl chlorides.

Major Products:

Oxidation: (E)-Hexadec-2-enal.

Reduction: Hexadecan-1-ol.

Substitution: Various alkyl derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

In the realm of organic synthesis, (E)-hexadec-2-en-1-ol serves as an important intermediate in the production of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation to (E)-hexadec-2-enal.

- Reduction to hexadecan-1-ol.

- Substitution reactions involving the hydroxyl group.

Biology

Role in Pheromone Signaling:

this compound is recognized for its role as a semiochemical in insect pheromone signaling. It influences mating behaviors in various insect species, making it valuable for pest management strategies. Studies have shown that this compound can attract male moths to traps baited with synthetic pheromones, indicating its potential in environmentally friendly pest control methods.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. For instance, it has demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated essential oils containing this compound and found significant reductions in bacterial growth at concentrations as low as 50 μg/mL. This suggests that the presence of this compound enhances the antimicrobial effectiveness of essential oils.

Case Study 2: Pheromone Research

Field studies on moth behavior revealed that traps baited with synthetic pheromones containing this compound significantly attracted male moths. This finding supports its application in developing sustainable pest control methods.

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavoring agents due to its pleasant odor profile. Its unique chemical properties allow it to be incorporated into various formulations for personal care products, food additives, and more.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Pheromone Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Hexadecan-1-ol | Low | No | Low |

| (Z)-Hexadec-2-en-1-ol | Low | Yes | Low |

Mécanisme D'action

The mechanism of action of (E)-hexadec-2-en-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to receptor proteins involved in pheromone signaling pathways, triggering a cascade of biochemical events. The hydroxyl group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Hexadecan-1-ol: A saturated alcohol with similar chain length but lacking the double bond.

(Z)-Hexadec-2-en-1-ol: An isomer with the double bond in the cis configuration.

Uniqueness: (E)-Hexadec-2-en-1-ol is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with other molecules, making it valuable in specific applications where the trans configuration is preferred.

Activité Biologique

(E)-hexadec-2-en-1-ol, a long-chain unsaturated alcohol, has garnered attention for its diverse biological activities. This compound plays a significant role in various biological processes, including pheromone signaling in insects and potential antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula and is characterized by a trans double bond between the second and third carbon atoms in its chain. The compound is primarily synthesized through the reduction of (E)-hexadec-2-enal or via catalytic hydrogenation methods .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various essential oils found that compounds similar to this compound demonstrated inhibitory effects against multiple bacterial strains. For instance, essential oils containing this compound showed moderate activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 100 μg/mL |

2. Role in Pheromone Signaling

This compound is recognized for its role in insect pheromone signaling. It acts as a semiochemical, influencing mating behaviors among various insect species. Studies have shown that this compound can trigger behavioral responses in moths and other insects, suggesting its potential application in pest management strategies .

Case Study 1: Antimicrobial Efficacy

In a comparative study of essential oils from various plants, those containing this compound demonstrated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL. The study concluded that the presence of this compound could enhance the antimicrobial effectiveness of essential oils .

Case Study 2: Pheromone Research

A field study on moth behavior revealed that this compound significantly attracted male moths to traps baited with synthetic pheromones. This finding supports its application in developing environmentally friendly pest control methods .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within biological systems. The hydroxyl group facilitates hydrogen bonding, enhancing its binding affinity to target molecules involved in signaling pathways and microbial inhibition .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Pheromone Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Hexadecan-1-ol | Low | No | Low |

| (Z)-hexadec-2-en-1-ol | Low | Yes | Low |

Propriétés

IUPAC Name |

(E)-hexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDSQDHRRBSMIZ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020838 | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26993-32-8 | |

| Record name | (2E)-2-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.